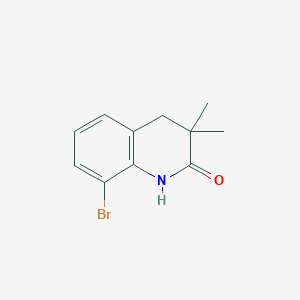

8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. It is a brominated analogue of the quinoline ring system, which is an important building block for many organic compounds. 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one has a wide range of potential applications in medicinal chemistry, organic synthesis, and materials science.

Aplicaciones Científicas De Investigación

Photolabile Protecting Groups

The use of brominated hydroxyquinoline, closely related to 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, as a photolabile protecting group for carboxylic acids has been highlighted. This compound shows greater efficiency in single-photon quantum efficiency compared to other esters and has shown potential for in vivo applications due to its sensitivity to multiphoton-induced photolysis, increased solubility, and low fluorescence, making it useful in biological studies for caging biological messengers (Fedoryak & Dore, 2002).

Metal Chelation and Alzheimer's Disease Research

Research on mixed ligand Cu^2+ complexes of a model therapeutic with Alzheimer's amyloid-β peptide and monoamine neurotransmitters indicates that derivatives of 8-hydroxyquinolines, which share structural similarities with 8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, have significant potential in treating Alzheimer's disease. These compounds show strong metal chaperone activity, ability to disaggregate metal-enriched amyloid plaques, and inhibit Cu/Aβ redox chemistry, suggesting their role in neuroprotective and neuroregenerative effects (Kenche et al., 2013).

Corrosion Inhibition

The synthesis and evaluation of novel 8-hydroxyquinoline derivatives as corrosion inhibitors for mild steel in acidic conditions have been explored. These derivatives demonstrate the ability to protect metals from corrosion, with their effectiveness evaluated using weight loss and electrochemical techniques, indicating potential applications in material science and engineering (Rbaa et al., 2018).

Photophysical Properties

Studies on the photophysical properties of quinoline derivatives have provided insights into their potential use in biological applications. For instance, substituent effects on the sensitivity of quinoline photoremovable protecting groups to one- and two-photon excitation have been investigated, revealing that specific modifications can significantly alter their photochemical and photophysical properties, making them suitable for controlled physiological studies (Davis et al., 2009).

Synthesis and Characterization

Research on the synthesis, characterization, and application of 8-hydroxyquinolinium bromide and its monohydrate has provided valuable information on the molecular structures and properties of these compounds. Such studies contribute to the understanding of their behavior in various chemical environments, potentially leading to novel applications in chemical synthesis and materials science (Szafran et al., 2019).

Propiedades

IUPAC Name |

8-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-7-4-3-5-8(12)9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUVNDODFOPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=CC=C2)Br)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)

![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)

![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2738417.png)

![N-(2,4-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738419.png)

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2738426.png)

![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)